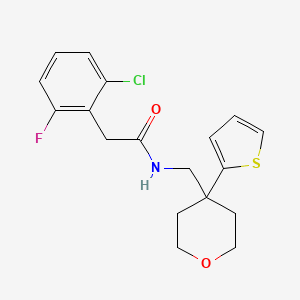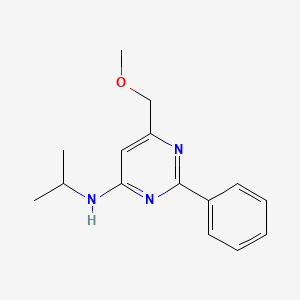
N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as ML239, and it is a pyrimidine-based molecule that has been synthesized in recent years. The purpose of
科学的研究の応用
Antiviral Activity
Research on pyrimidine derivatives, such as the study by Hocková et al. (2003), has revealed significant antiviral properties. These compounds, particularly those substituted on the pyrimidine ring, have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential in developing antiretroviral therapies (Hocková et al., 2003).
Microbial Metabolism and Environmental Degradation
The study on the microbial transformations of Cyprodinil by Schocken et al. (1997) indicates the metabolic pathways through which pyrimidine-based fungicides are degraded. This research is crucial for understanding the environmental impact and degradation mechanisms of pyrimidine compounds, aiding in the development of more eco-friendly agricultural chemicals (Schocken et al., 1997).
Cerebrovascular Effects
Kazda and Towart (2005) explored the vasodilatory effects of nimodipine, a calcium antagonist with a structure related to pyrimidines. Their work demonstrated a preferential action on cerebral vessels, suggesting applications in preventing or treating cerebral vasospasm and related conditions (Kazda & Towart, 2005).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of pyrimidine derivatives have been extensively studied, as shown in the work by Brown and Lee (1970) on the thermal rearrangement of methoxypyrimidines. Such research contributes to the development of novel synthetic pathways for complex molecules, including pharmaceuticals and materials (Brown & Lee, 1970).
Psychopharmacological Effects
Research into the neuro- and psychopharmacological effects of nimodipine by Hoffmeister et al. (1982) highlights the potential of pyrimidine derivatives in modifying behavior, seizures, and amnesia in animal models. Such findings are foundational for the development of new therapeutic agents for neurological and psychiatric disorders (Hoffmeister et al., 1982).
特性
IUPAC Name |
6-(methoxymethyl)-2-phenyl-N-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)16-14-9-13(10-19-3)17-15(18-14)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTINGZPRMTCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)COC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

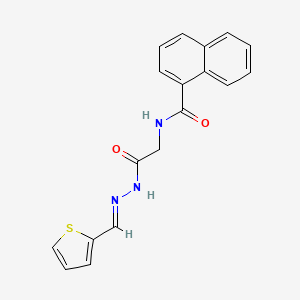

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)
![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2705019.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)
![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)
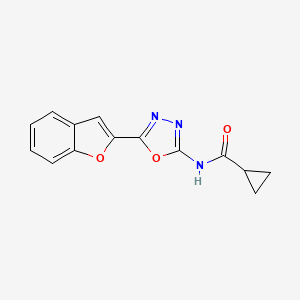
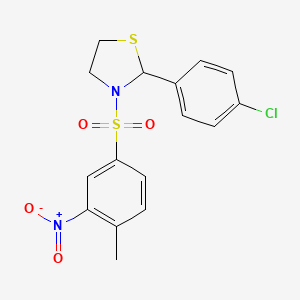
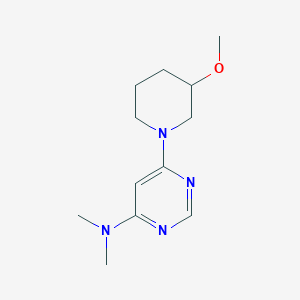
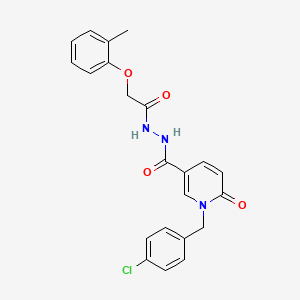
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)
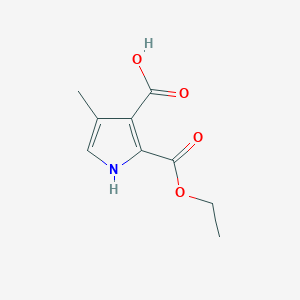
![(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2705037.png)
